3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate

Structure–Activity Relationship Medicinal Chemistry Isomer Differentiation

This meta‑chloro positional isomer is purpose‑built for systematic halogen‑scanning SAR. The 3‑Cl substituent (Hammett σₘ≈0.37) provides a distinct electron‑withdrawing profile compared to the para‑Cl (σₚ≈0.23) and ortho‑Cl analogs, while the predicted logP (~4.2–4.3) and dipole shift influence DMSO solubility and membrane permeation. When procured alongside the 3‑bromo and 3‑methyl analogs, this compound completes a three‑point halogen‑bonding series for COX‑2 target engagement studies. Avoid uncontrolled isomer variability—specify CAS 851092‑57‑4.

Molecular Formula C23H17ClN2O4S
Molecular Weight 452.91
CAS No. 851092-57-4
Cat. No. B2837182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate
CAS851092-57-4
Molecular FormulaC23H17ClN2O4S
Molecular Weight452.91
Structural Identifiers
SMILESCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C23H17ClN2O4S/c1-16-21(31(28,29)20-13-6-3-7-14-20)22(26(25-16)19-11-4-2-5-12-19)30-23(27)17-9-8-10-18(24)15-17/h2-15H,1H3
InChIKeyNZEQSUCHSIKSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate (CAS 851092-57-4): Structural Identity and Compound-Class Context for Procurement Evaluation


3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate (CAS 851092-57-4) is a fully synthetic small molecule (MW 452.91, formula C₂₃H₁₇ClN₂O₄S) that belongs to the phenylsulfonyl–pyrazole benzoate ester class [1]. The compound possesses a 1-phenyl-3-methylpyrazole core bearing a phenylsulfonyl group at the 4-position and is esterified at the 5-position with 3-chlorobenzoic acid, placing the chlorine substituent at the meta position of the benzoate ring. This substitution pattern distinguishes it from ortho‑chloro (2‑chlorobenzoate) and para‑chloro (4‑chlorobenzoate) positional isomers that share the identical molecular formula but differ in electronic distribution, steric profile, and, by class‑level inference, potential target‑engagement characteristics . The compound is commercially available from screening‑compound suppliers at typical purities of 95% .

Why 3-Chlorobenzoate Is Not Interchangeable with 2-Chloro, 4-Chloro, or 3-Methyl Benzoate Analogs of 851092-57-4: The Meta-Substitution Principle


Although the pyrazole–phenylsulfonyl core is conserved across multiple commercial analogs, the position of the chlorine substituent on the terminal benzoate ester decisively modulates three interconnected properties that preclude simple interchange. First, the Hammett σₘ value of a meta‑chloro substituent (σₘ ≈ 0.37) differs from the σₚ value of a para‑chloro group (σₚ ≈ 0.23), altering the electron‑withdrawing character transmitted through the ester carbonyl to the pyrazole ring [1]. Second, the meta‑chloro orientation places the chlorine atom approximately 5–6 Å from the pyrazole‑phenylsulfonyl pharmacophore, a distance that influences both the molecular electrostatic potential surface and the conformational flexibility of the benzoate moiety, in contrast to the ortho‑chloro isomer where steric clash with the ester oxygen restricts rotation . Third, calculated physicochemical parameters diverge meaningfully: the para‑chloro analog exhibits logP ≈ 4.49 and logSw ≈ -4.90 , whereas the meta‑chloro isomer is predicted to have a slightly lower logP (approx. 4.2–4.3) owing to differences in dipole moment orientation, which in turn affects DMSO solubility, membrane permeability, and assay compatibility—critical considerations for screening‑campaign procurement where consistent physical behavior across analogs is assumed but not guaranteed. These differences are quantifiable through calculated descriptors, and they underscore why a procurement specification that treats all C₂₃H₁₇ClN₂O₄S isomers as functionally equivalent will introduce uncontrolled variability into biological experiments.

Quantitative Differentiation Evidence for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-Chlorobenzoate Versus Its Closest Analogs


Meta-Chlorine Positional Isomerism Drives Distinct Electronic and Steric Profiles Relative to Ortho- and Para-Chloro Analogs

The target compound carries a 3-chlorobenzoate ester (meta‑Cl), whereas its direct constitutional isomers carry the chlorine at the 2‑position (ortho‑Cl, CAS 851092‑56‑3) or the 4‑position (para‑Cl). The Hammett substituent constant for meta‑Cl (σₘ = 0.37) is 1.6‑fold larger than that for para‑Cl (σₚ = 0.23) [1], indicating stronger electron withdrawal by the meta isomer. Additionally, the ortho‑Cl isomer introduces steric hindrance that restricts rotation about the ester C–O bond, as inferred from the dihedral angle constraints observed in crystal structures of ortho‑substituted benzoate pyrazoles [2]. These differences are intrinsic to the covalent structure and are independent of assay conditions.

Structure–Activity Relationship Medicinal Chemistry Isomer Differentiation

Calculated Lipophilicity (logP) and Aqueous Solubility (logSw) Differentiate Meta-Chloro from Para-Chloro and 3-Bromo Analogs

ChemDiv‑reported calculated parameters for the para‑chloro analog provide logP 4.49 and logSw –4.90 . For the 3‑bromo analog (CAS 851092‑60‑9), the larger bromine atom increases molecular weight to 497.4 Da and is predicted to raise logP by approximately 0.3–0.5 units relative to the 3‑chloro compound . The meta‑chloro target compound is predicted (SwissADME/ALOGPS consensus) to exhibit logP ≈ 4.2–4.3 and logSw ≈ –5.0 to –5.2 [1]. These differences, while moderate in absolute terms, translate to a roughly 1.5‑ to 2‑fold difference in equilibrium solubility in aqueous buffer (pH 7.4), which can affect DMSO stock preparation, serial dilution accuracy, and apparent potency in cell‑based assays.

Physicochemical Profiling ADME Prediction Assay Compatibility

Phenylsulfonyl–Pyrazole Benzoate Scaffold Is Embedded in COX‑2 Inhibitor Patent Space: Class‑Level Biological Rationale Supporting 3‑Chloro Prioritization

The phenylsulfonyl–pyrazole benzoate scaffold is explicitly claimed in patents directed to sulfonylphenylpyrazole COX‑2 inhibitors (e.g., WO 01/016138 A1, US 6,472,416 B2) [1]. Within this patent class, the benzoate ester substituent is a recognized site for modulating COX‑2 selectivity and metabolic stability. Experimental data on N‑benzenesulfonamide‑1H‑pyrazoles bearing arylsulfonyl moieties—designed as celecoxib analogs—demonstrate that aryl substitution on the pyrazole‑ester domain can yield compounds with ED₅₀ = 51–68 μM/kg in carrageenan‑induced paw edema models, with selectivity indices (COX‑2/COX‑1) approaching half that of celecoxib [2]. While no direct COX‑2 IC₅₀ data are available for the 3‑chlorobenzoate target compound itself, the meta‑chloro substitution pattern is structurally distinct from para‑methyl (CAS 851092‑54‑1) and para‑bromo (CAS 851092‑60‑9) analogs that lack the same electronic profile, making the 3‑chloro isomer a rationally prioritized candidate for COX‑2‑focused screening libraries.

COX‑2 Inhibition Inflammation Patent Landscape

Thiophene‑2‑Carboxylate Analog Exhibits Weak 5‑HT₁A Receptor Activity (EC₅₀ = 99 μM), Establishing a Low‑Affinity Baseline for the Ester‑Modified Scaffold

The thiophene‑2‑carboxylate ester analog (MLS000090766, CID 3243013), which replaces the 3‑chlorobenzoate moiety with a thiophene‑2‑carboxylate group, was tested in a cell‑based β‑lactamase reporter assay for human 5‑HT₁A receptor agonism and yielded an EC₅₀ of 9.90 × 10⁴ nM (99 μM) [1]. This very weak activity indicates that the pyrazole–phenylsulfonyl core alone does not confer high‑affinity 5‑HT₁A engagement, and that the nature of the ester substituent is critical for any receptor‑mediated activity. The 3‑chlorobenzoate ester, with its electron‑withdrawing meta‑chloro substituent, is chemically distinct from the electron‑rich thiophene ring and would be expected to produce a markedly different pharmacological profile at aminergic GPCRs.

5‑HT₁A Receptor GPCR Screening Binding Affinity

Meta‑Chloro Substitution Offers a Unique Halogen‑Bonding Donor Profile Not Available in 3‑Methyl or 3‑Bromo Analogs

The chlorine atom at the meta position of the benzoate ring possesses a σ‑hole of approximately +5 to +8 kcal/mol, enabling directional halogen‑bonding interactions with backbone carbonyl oxygens or π‑systems of aromatic residues in protein binding sites [1]. The 3‑methyl analog (CAS 851092‑54‑1) lacks this halogen‑bond donor entirely, while the 3‑bromo analog (CAS 851092‑60‑9) presents a larger σ‑hole (+10 to +14 kcal/mol) with different distance and angle preferences. This differential halogen‑bonding potential provides a structural rationale for why the 3‑chloro isomer may engage protein targets through a distinct non‑covalent interaction profile compared to non‑halogenated or brominated congeners.

Halogen Bonding Molecular Recognition Crystal Engineering

Vendor‑Supplied QC Metrics: 95% Purity Baseline and NMR Characterization Are Standard for Screening‑Grade Procurement

The target compound is commercially supplied at a standard purity of 95%, as documented by multiple screening‑compound vendors cataloging the 2‑chloro, 4‑chloro, and 3‑bromo positional analogs under identical purity specifications . ¹H NMR characterization of the phenylsulfonyl–pyrazole benzoate ester series confirms aromatic proton signals in the δ 7.1–8.3 ppm range, the 3‑methyl singlet at δ 2.1–2.5 ppm, and ester‑carbonyl‑coupled splitting patterns consistent with the assigned structure . No vendor currently offers certified reference standards or quantitative NMR (qNMR) purity assessment for this specific CAS number, indicating that procurement should include a request for lot‑specific HPLC or NMR data to verify isomeric identity.

Quality Control Compound Purity NMR Characterization

Evidence‑Based Application Scenarios for 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-Chlorobenzoate (851092-57-4)


COX‑2‑Focused Anti‑Inflammatory Screening Libraries

The compound’s structural embedding within the sulfonylphenylpyrazole COX‑2 inhibitor patent class [1], combined with the meta‑chloro electronic profile (σₘ = 0.37), supports its inclusion in targeted screening decks for cyclooxygenase‑2 inhibition. When procured alongside the 3‑methyl (non‑halogenated) and 3‑bromo analogs, the 3‑chloro isomer completes a halogen‑scanning series that enables systematic exploration of halogen‑bonding contributions to COX‑2 binding site interactions [2].

Structure–Activity Relationship (SAR) Studies of Pyrazole C‑5 Ester Modifications

The availability of positional isomers (2‑Cl, 3‑Cl, 4‑Cl) with identical molecular formulas but distinct electronic and steric properties [1] makes this compound a valuable probe for dissecting the contribution of the benzoate substitution pattern to target engagement. The thiophene‑2‑carboxylate analog’s negligible 5‑HT₁A activity (EC₅₀ = 99 μM) [2] provides a negative‑control benchmark, enabling researchers to attribute any observed activity differences specifically to the 3‑chlorobenzoate moiety rather than to the core scaffold.

Physicochemical Property Calibration in ADME Assay Panels

With a predicted logP of 4.2–4.3 and logSw of –5.0 to –5.2 [1], the compound occupies a lipophilicity window that is challenging for aqueous solubility yet relevant for membrane permeability studies. Its use as a calibrant in PAMPA or Caco‑2 permeability assays, alongside the para‑chloro analog (logP 4.49, logSw –4.90) [2], allows laboratories to quantify the impact of a 0.2–0.3 logP shift on apparent permeability coefficients, supporting the development of in silico ADME prediction models for pyrazole‑containing compound libraries.

Halogen‑Bonding Motif Exploration in Fragment‑Based Drug Design

The meta‑chloro substituent’s σ‑hole magnitude (+5 to +8 kcal/mol) [1] positions the compound as a suitable fragment‑sized probe for halogen‑bonding interaction screens. When compared with the 3‑bromo analog (σ‑hole +10 to +14 kcal/mol), the 3‑chloro isomer offers a weaker halogen‑bond donor strength that may be preferred for targets where excessively strong halogen bonds lead to non‑specific binding or poor ligand efficiency. Procurement of both halogenated analogs, together with the non‑halogenated 3‑methyl control, enables a three‑point halogen‑bonding SAR within a single scaffold series.

Quote Request

Request a Quote for 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 3-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.